REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].[C:7]([C:10]1[CH:11]=[CH:12][C:13]([Cl:20])=[C:14]([S:16](Cl)(=[O:18])=[O:17])[CH:15]=1)([OH:9])=[O:8].[OH-].[Na+]>O>[Cl:20][C:13]1[CH:12]=[CH:11][C:10]([C:7]([OH:9])=[O:8])=[CH:15][C:14]=1[S:16]([OH:18])=[O:17] |f:0.1.2,4.5|
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Name
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|
Quantity
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157.55 g
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Type
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reactant
|
Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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725 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
255.08 g
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Type
|
reactant
|
Smiles
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C(=O)(O)C=1C=CC(=C(C1)S(=O)(=O)Cl)Cl
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Name
|
|
Quantity
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320 mL
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Type
|
reactant
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Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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the mixture was subsequently stirred at 70° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the end of the addition
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Type
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ADDITION
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Details
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5 g of active carbon were added
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Type
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FILTRATION
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Details
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after 30 minutes the mixture was filtered hot through a clarifying layer
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Duration
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30 min
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Type
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ADDITION
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Details
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diluted with 600 ml of water
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Type
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TEMPERATURE
|
Details
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to cool to 15-20° C.
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Type
|
STIRRING
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Details
|
the viscous suspension was stirred in an ice bath for a further 30 minutes
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Duration
|
30 min
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Type
|
CUSTOM
|
Details
|
the mixture was then stood well closed in a refrigerator over the weekend
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Type
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FILTRATION
|
Details
|
The precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed once with 100 ml of 2N hydrochloric acid
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Type
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CUSTOM
|
Details
|
sucked dry in a stream of air
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Type
|
CUSTOM
|
Details
|
The substance was sucked dry in vacuo at 50° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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ClC1=C(C=C(C(=O)O)C=C1)S(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |